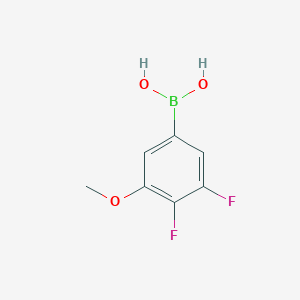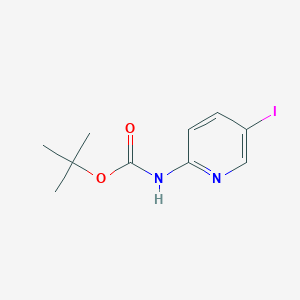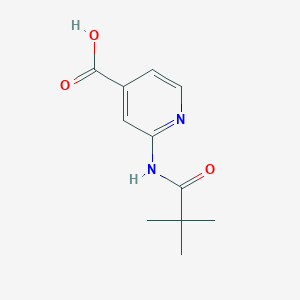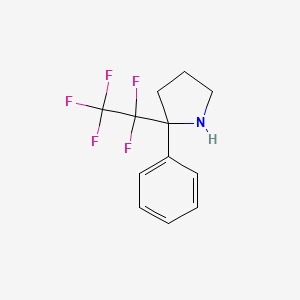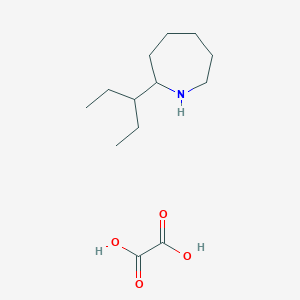
2-(4-(三氟甲基)苯氧基)丙酰胺
描述
2-(4-(Trifluoromethyl)phenoxy)propanamide is an organic compound with the CAS Number: 931622-34-3 . It has a molecular weight of 233.19 . The IUPAC name for this compound is 2-[4-(trifluoromethyl)phenoxy]propanamide .
Molecular Structure Analysis
The molecular formula of 2-(4-(Trifluoromethyl)phenoxy)propanamide is C10H10F3NO2 . The InChI code for this compound is 1S/C10H10F3NO2/c1-6(9(14)15)16-8-4-2-7(3-5-8)10(11,12)13/h2-6H,1H3,(H2,14,15) .科学研究应用
Photoreactions and Solvent Interaction
2-(4-(Trifluoromethyl)phenoxy)propanamide, as part of the flutamide composition, has been studied for its photoreactions in different solvents. In a study by Watanabe et al. (2015), it was observed that flutamide undergoes distinct photoreactions in acetonitrile and 2-propanol. These reactions include photo-induced nitro-nitrite rearrangement and photoreduction of the nitro group, respectively, highlighting the compound's interaction with different solvents under UV light exposure (Watanabe, Fukuyoshi, & Oda, 2015).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of related compounds, such as S-1 (a selective androgen receptor modulator), which includes a similar chemical structure, have been explored. Wu et al. (2006) investigated the metabolism of S-1 in rats, revealing insights into the compound's absorption, clearance, and extensive metabolism, which could have implications for the metabolic profile of 2-(4-(Trifluoromethyl)phenoxy)propanamide in similar contexts (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Radiosynthesis for Imaging
In the field of molecular imaging, carbon-11-labeled propanamide derivatives have been synthesized for use as selective androgen receptor modulator radioligands, particularly in prostate cancer imaging. Gao et al. (2011) developed new propanamide derivatives for positron emission tomography (PET), providing a potential application for 2-(4-(Trifluoromethyl)phenoxy)propanamide derivatives in medical imaging (Gao, Wang, Miller, & Zheng, 2011).
Herbicidal Activity
The herbicidal properties of substituted phenoxy propanates, which could include derivatives of 2-(4-(Trifluoromethyl)phenoxy)propanamide, have been explored. For instance, Lin-ying (2009) synthesized new compounds demonstrating significant inhibitory activity against certain plant species, suggesting potential agricultural applications (Lin-ying, 2009).
Quantum Chemical Studies
Quantum chemical studies, such as those conducted by Otuokere and Amaku (2015), on compounds like bicalutamide, which shares a similar structure with 2-(4-(Trifluoromethyl)phenoxy)propanpropanamide, have provided insights into the molecular properties and interactions of these compounds. These studies evaluate steric energy and molecular conformations, which are crucial for understanding the drug's mechanism at the molecular level (Otuokere & Amaku, 2015).
Electrospray Ionization Mass Spectrometry
The detection of flutamide, which contains 2-(4-(Trifluoromethyl)phenoxy)propanamide, in pharmaceutical dosages has been achieved using electrospray ionization mass spectrometry (ESI-MS). Khan et al. (2015) demonstrated a method combining Soxhlet apparatus with ESI-MS for effective detection, indicating potential analytical applications in quality control and drug analysis (Khan, Abdelhamid, Yan, Chung, & Wu, 2015).
Phenoxy Herbicide Degradation
Studies on the degradation of phenoxy herbicides, which may include 2-(4-(Trifluoromethyl)phenoxy)propanamide derivatives, have been conducted to understand their environmental impact and decomposition processes. Oh and Tuovinen (1991) investigated the microbiological degradation of 2,4-D and MCPP, two phenoxy herbicides, providing valuable information on the environmental fate of similar compounds (Oh & Tuovinen, 1991).
安全和危害
属性
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-6(9(14)15)16-8-4-2-7(3-5-8)10(11,12)13/h2-6H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQZMYUVZYEJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589627 | |
| Record name | 2-[4-(Trifluoromethyl)phenoxy]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)phenoxy)propanamide | |
CAS RN |
931622-34-3 | |
| Record name | 2-[4-(Trifluoromethyl)phenoxy]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



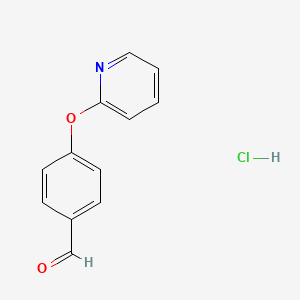
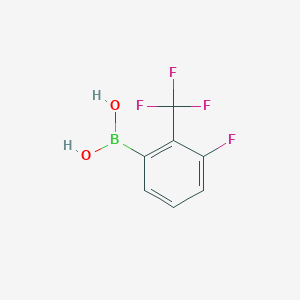
![(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile](/img/structure/B1341614.png)
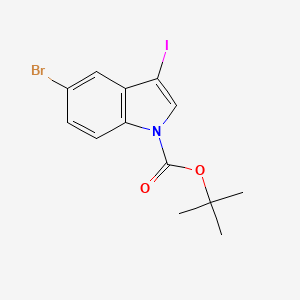
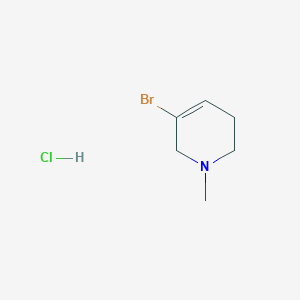
![Benzo[b]thiophene-7-carbonitrile](/img/structure/B1341617.png)
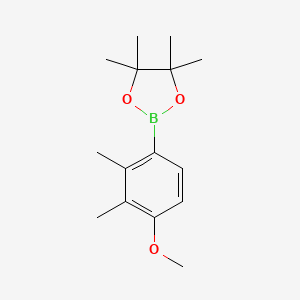
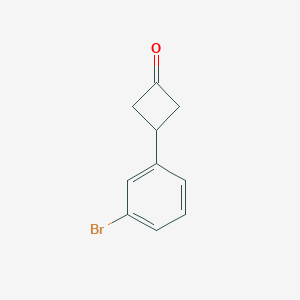
![8-Bromopyrido[3,4-b]pyrazine](/img/structure/B1341625.png)
